3,5-Dibromo-2-methoxy-6-methylpyridine
Description
3,5-Dibromo-2-methoxy-6-methylpyridine is a halogenated pyridine derivative characterized by bromine substituents at positions 3 and 5, a methoxy group (-OCH₃) at position 2, and a methyl group (-CH₃) at position 6. Its molecular formula is C₇H₇Br₂NO, with an approximate molecular weight of 281.95 g/mol. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of its bromine substituents .
Properties
IUPAC Name |
3,5-dibromo-2-methoxy-6-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO/c1-4-5(8)3-6(9)7(10-4)11-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLPQICBHXAAJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1Br)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856948 | |
| Record name | 3,5-Dibromo-2-methoxy-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156094-65-4 | |
| Record name | Pyridine, 3,5-dibromo-2-methoxy-6-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156094-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibromo-2-methoxy-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
3,5-Dibromo-2-methoxy-6-methylpyridine is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,5-Dibromo-2-methoxy-6-methylpyridine exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact molecular pathways involved would depend on the biological context and the specific target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 3,5-Dibromo-2-methoxy-6-methylpyridine and analogous compounds:
Physicochemical Properties and Reactivity
- Halogen Effects : Bromine in the target compound facilitates cross-coupling reactions, whereas chlorine in 3,5-Dibromo-2-chloro-6-methylpyridine offers lower electronegativity, altering reactivity in nucleophilic substitutions .
- Substituent Electronic Effects : The methoxy group (-OCH₃) in the target compound is electron-donating, enhancing ring electron density compared to the electron-withdrawing chlorine in its chloro analog .
Research Findings and Limitations
Key Observations
- Reactivity Hierarchy : Brominated pyridines exhibit higher reactivity in cross-coupling than chlorinated or iodinated derivatives due to halogen electronegativity and bond strength.
Limitations
- Data Gaps : Direct studies on the target compound are sparse; conclusions rely on extrapolation from structural analogs.
- Structural Diversity : Dihydropyridine derivatives (e.g., amlodipine analogs in and ) differ fundamentally (partially saturated rings) and are excluded from this comparison due to distinct pharmacological roles .
Biological Activity
3,5-Dibromo-2-methoxy-6-methylpyridine (DBMMP) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and relevant research findings associated with DBMMP.
DBMMP has the chemical formula C_7H_8Br_2N_2O and is characterized by the presence of two bromine atoms at the 3 and 5 positions, a methoxy group at the 2 position, and a methyl group at the 6 position of the pyridine ring. The compound can be synthesized through various methods, including regioselective bromination and nucleophilic substitution reactions.
Synthesis Methodologies
- Regioselective Bromination : This method allows for the selective introduction of bromine atoms at specific positions on the pyridine ring, enhancing yield and purity.
- Nucleophilic Substitution : Utilizing nucleophiles such as amines or alcohols can lead to the formation of various derivatives with potentially enhanced biological activity.
Antimicrobial Properties
DBMMP has shown promising antibacterial and antifungal activities in various studies. The presence of halogen substituents on the pyridine ring is believed to enhance these activities significantly.
- Antibacterial Activity : In vitro tests have demonstrated that DBMMP exhibits notable inhibition against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to have minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains including Bacillus subtilis and Escherichia coli .
- Antifungal Activity : The compound also displays antifungal properties, particularly against Candida albicans, with MIC values reported between 16.69 to 78.23 µM .
The mechanism by which DBMMP exerts its biological effects may involve interaction with microbial cell membranes or inhibition of essential enzymes involved in metabolic pathways. The halogen substituents are thought to play a critical role in these interactions, enhancing the lipophilicity and reactivity of the compound.
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial efficacy of DBMMP compared to other pyridine derivatives. The results indicated that DBMMP had superior activity against Staphylococcus aureus and Pseudomonas aeruginosa, highlighting its potential as a lead compound for antibiotic development .
- Structure-Activity Relationship (SAR) : Research into the SAR of DBMMP revealed that modifications to the bromine and methoxy groups could significantly influence its biological activity. For instance, compounds with additional electron-withdrawing groups showed enhanced antibacterial properties .
Research Findings Summary
| Compound | Activity | MIC (µM) | Notes |
|---|---|---|---|
| DBMMP | Antibacterial | 4.69 - 22.9 | Effective against Bacillus subtilis, E. coli |
| DBMMP | Antifungal | 16.69 - 78.23 | Effective against Candida albicans |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
